6-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
6-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that combines several functional groups, including a bromophenyl group, an oxadiazole ring, and a thieno[2,3-d]pyrimidin-4-one core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common route includes:
Formation of the Oxadiazole Ring: This can be achieved by reacting 4-bromobenzohydrazide with cyanogen bromide in the presence of a base to form the 1,2,4-oxadiazole ring.
Thieno[2,3-d]pyrimidin-4-one Core Synthesis: This involves the cyclization of a thiophene derivative with a suitable amine and formic acid or its derivatives.
Coupling Reactions: The final step involves coupling the oxadiazole intermediate with the thieno[2,3-d]pyrimidin-4-one core under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[2,3-d]pyrimidin-4-one core.
Reduction: Reduction reactions can target the oxadiazole ring or the bromophenyl group.
Substitution: The bromophenyl group is particularly reactive in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include dehalogenated derivatives or reduced oxadiazole rings.
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Investigated for its potential as a ligand in coordination chemistry.
Biology and Medicine:
- Potential antimicrobial and anticancer activities due to its unique structure.
- Studied for its ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry:
- Potential applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, potentially inhibiting their function and leading to therapeutic effects.
Comparison with Similar Compounds
- 6-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one
- 6-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one
Comparison:
- The presence of different halogens (bromine, chlorine, fluorine) in the phenyl ring can significantly affect the compound’s reactivity and biological activity.
- The bromine derivative may exhibit different pharmacokinetics and pharmacodynamics compared to its chlorine and fluorine counterparts, potentially offering unique therapeutic benefits.
This detailed overview provides a comprehensive understanding of 6-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
6-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN4O2S/c1-7-10-13(21)17-6-18-15(10)23-11(7)14-19-12(20-22-14)8-2-4-9(16)5-3-8/h2-6H,1H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXDEXZDZBHHSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC=N2)C3=NC(=NO3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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